![molecular formula C11H14FNO4S B2661553 D-Valine, N-[(4-fluorophenyl)sulfonyl]- CAS No. 190275-60-6](/img/structure/B2661553.png)
D-Valine, N-[(4-fluorophenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“D-Valine, N-[(4-fluorophenyl)sulfonyl]-” is a chemical compound with the molecular formula C11H14FNO4S . It is extensively used in scientific research due to its unique properties and potential therapeutic benefits.
Synthesis Analysis
While specific synthesis methods for “D-Valine, N-[(4-fluorophenyl)sulfonyl]-” were not found in the search results, it’s worth noting that pyrrolidine, a similar compound, is synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “D-Valine, N-[(4-fluorophenyl)sulfonyl]-” includes a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“D-Valine, N-[(4-fluorophenyl)sulfonyl]-” has an average mass of 275.297 Da and a monoisotopic mass of 275.062744 Da . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of novel compounds containing D-Valine, or structurally related analogs, have been extensively studied. For instance, the design and synthesis of novel compounds incorporating an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety led to promising antimicrobial agents against Gram-positive pathogens, notably Enterococcus faecium biofilm-associated infections. These compounds were characterized through various spectroscopic techniques and tested for their antimicrobial action, revealing their potential in developing new antimicrobial agents (Apostol et al., 2022).
Biological Evaluation
The biological evaluation of D-Valine derived compounds, such as those incorporating a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, demonstrated significant antimicrobial activity against Gram-positive bacterial strains. These evaluations involved both in vitro and in silico studies, suggesting these compounds' potential for therapeutic applications (Apostol et al., 2021).
Mechanism-Based Inactivation Studies
Mechanism-based inactivation studies have explored the interaction of L-valinamide derivatives with biological enzymes. For example, DPC 681, a potent peptide-like human immunodeficiency virus protease inhibitor, demonstrated both inhibition and induction of human CYP3A4, highlighting the complex interactions these compounds can have with biological systems and their potential for drug development (Luo et al., 2003).
Antimicrobial and Antibiofilm Activities
Research into N-acyl-α-amino acids and 1,3-oxazoles derivatives derived from D-Valine has shown these compounds to have antimicrobial and antibiofilm activities. This includes potential applications for combating bacterial biofilms, a significant concern in medical and industrial settings (Apostol et al., 2021).
Involvement in Nucleation Processes
Studies on the nucleation mechanism of systems involving D-Valine, such as those with sulfuric acid and dimethylamine, provide insights into atmospheric new particle formation. Understanding the role of D-Valine in these processes could have implications for environmental science and atmospheric chemistry (Liu et al., 2021).
Safety and Hazards
特性
IUPAC Name |
(2R)-2-[(4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRQLAGSSZUTTO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353212 |
Source


|
| Record name | N-[(4-fluorophenyl)sulfonyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190275-60-6 |
Source


|
| Record name | N-[(4-fluorophenyl)sulfonyl]-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

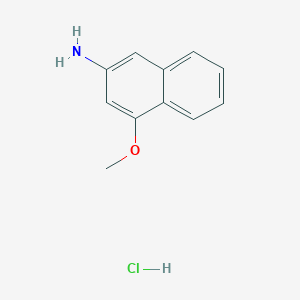
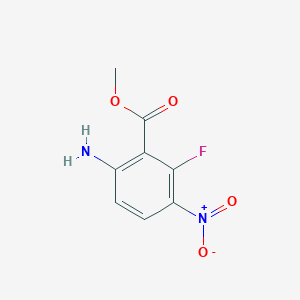
![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

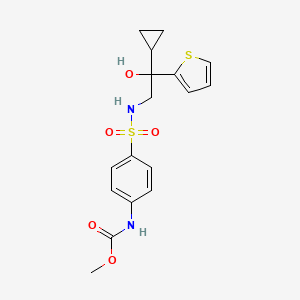
![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

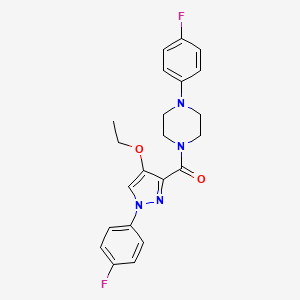
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)
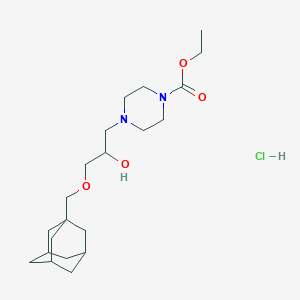
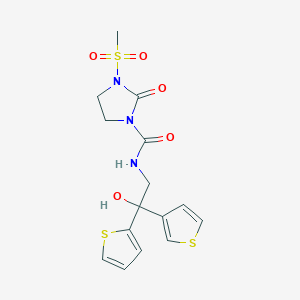
![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)
![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)